molecular formula C9H12N2O2 B13275273 6-(Butan-2-yl)pyrimidine-4-carboxylic acid

6-(Butan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13275273
M. Wt: 180.20 g/mol
InChI Key: SBVBFJWTVWBAJY-UHFFFAOYSA-N
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Description

6-(Butan-2-yl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a butan-2-yl group at the 6th position and a carboxylic acid group at the 4th position of the pyrimidine ring. It has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butan-2-yl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-4,6-dichloropyrimidine with butan-2-ylamine, followed by hydrolysis to introduce the carboxylic acid group. The reaction typically requires the use of a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Butan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Butan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-(Butan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and leukotrienes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 4,6-Diphenethoxypyrimidine-2-ylthiohexanoic acid
  • 2-(2’-Pyridyl)pyrimidine-4-carboxylic acid

Uniqueness

6-(Butan-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-butan-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-3-6(2)7-4-8(9(12)13)11-5-10-7/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

SBVBFJWTVWBAJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=NC=N1)C(=O)O

Origin of Product

United States

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